Cas no 1595078-01-5 (2-Bromo-4-fluorophenylboronic acid pinacol ester)

2-Bromo-4-fluorophenylboronic acid pinacol ester is a high-purity boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions. Its stable pinacol ester structure enhances shelf life and handling convenience compared to free boronic acids. The bromo and fluoro substituents on the phenyl ring make it a versatile intermediate for constructing complex aromatic frameworks in pharmaceutical and agrochemical synthesis. The compound exhibits good solubility in common organic solvents, facilitating its use in homogeneous reaction conditions. Its well-defined reactivity profile allows for selective functionalization, making it valuable for iterative coupling strategies in medicinal chemistry and materials science applications.
2-Bromo-4-fluorophenylboronic acid pinacol ester structure
1595078-01-5 structure
Product Name:2-Bromo-4-fluorophenylboronic acid pinacol ester
CAS No:1595078-01-5
MF:C12H15BBrFO2
MW:300.959706544876
MDL:MFCD29091174
CID:5019179
PubChem ID:131590787
Update Time:2026-02-28

2-Bromo-4-fluorophenylboronic acid pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-fluorophenylboronic acid pinacol ester
    • MFCD29091174
    • CS-0189122
    • 2-(2-Bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • E94298
    • 1595078-01-5
    • MDL: MFCD29091174
    • Inchi: 1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,1-4H3
    • InChI Key: KEDMXIHAXBLVJU-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1B1OC(C)(C)C(C)(C)O1)F

Computed Properties

  • Exact Mass: 300.03325g/mol
  • Monoisotopic Mass: 300.03325g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5

2-Bromo-4-fluorophenylboronic acid pinacol ester Pricemore >>

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2-Bromo-4-fluorophenylboronic acid pinacol ester Related Literature

Additional information on 2-Bromo-4-fluorophenylboronic acid pinacol ester

2-Bromo-4-Fluorophenylboronic Acid Pinacol Ester: A Comprehensive Overview

2-Bromo-4-fluorophenylboronic acid pinacol ester, also known by its CAS number 1595078-01-5, is a highly specialized chemical compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of phenylboronic acid, with a bromine substituent at the 2-position and a fluorine substituent at the 4-position, forming a pinacol ester. Its unique structure makes it an invaluable tool in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which has revolutionized modern organic chemistry.

The synthesis of 2-bromo-4-fluorophenylboronic acid pinacol ester typically involves multi-step processes that require precise control over reaction conditions to ensure high purity and yield. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and enhancing scalability. For instance, researchers have explored the use of palladium catalysts with improved stability and activity, allowing for cleaner reactions and better atom economy.

In terms of applications, 2-bromo-4-fluorophenylboronic acid pinacol ester is widely used in the construction of biaryl compounds, which are critical components in pharmaceuticals, agrochemicals, and advanced materials. Its ability to undergo cross-coupling reactions with aryl halides has made it indispensable in the synthesis of complex molecular architectures. A notable example is its role in the development of novel anticancer agents, where precise control over regioselectivity is crucial for achieving desired biological activities.

Recent studies have also highlighted the potential of 2-bromo-4-fluorophenylboronic acid pinacol ester in the field of polymer science. By incorporating this compound into polymer backbones, researchers have successfully synthesized materials with enhanced electronic properties, making them suitable for applications in organic electronics and optoelectronics. These findings underscore the versatility of this compound across diverse scientific disciplines.

The structural features of 2-bromo-4-fluorophenylboronic acid pinacol ester contribute significantly to its reactivity and selectivity in various chemical transformations. The presence of both bromine and fluorine substituents introduces unique electronic effects that can be leveraged to control reaction pathways. For example, the electron-withdrawing nature of fluorine enhances the electrophilicity of the boron center, facilitating nucleophilic attack during coupling reactions.

In conclusion, 2-bromo-4-fluorophenylboronic acid pinacol ester stands as a testament to the ingenuity of modern chemical synthesis. Its role in advancing cross-coupling chemistry and its applications across multiple scientific domains highlight its importance as a key building block in contemporary research. As ongoing studies continue to uncover new potentials for this compound, it remains at the forefront of chemical innovation.

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